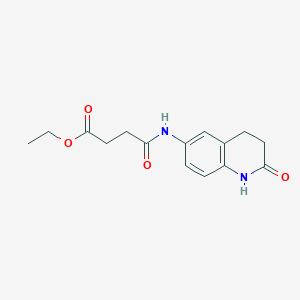

Ethyl 4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)butanoate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ethyl 4-OTB, and it is a synthetic compound that has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutically active molecules. Its structure, which contains both amino and ester functional groups, makes it versatile for building complex drug molecules. For instance, it can be used to create peptidic or pseudo-peptidic structures with quinolin-2(1H)-one scaffolds, which are significant in medicinal chemistry .

Heterocyclic Enamines Synthesis

In organic synthesis, this compound can participate in Ugi-type multicomponent condensation through a Smiles rearrangement. This process is efficient for the synthesis of heterocyclic enamines, which are valuable in the development of new biologically active structures .

Green Chemistry

The compound’s ability to engage in multi-component reactions aligns with the principles of green chemistry. These reactions are atom-efficient and can lead to products in fewer steps with minimal environmental impact. The compound’s use in such reactions contributes to more sustainable chemical practices .

Molecular Diversity

Due to its reactive nature, this compound can be used to create a wide variety of molecular structures. This diversity is crucial for high-throughput screening in drug discovery, where a broad range of molecules is tested for biological activity .

Catalysis

It can act as a Michael acceptor in catalytic reactions. This property is essential for creating synthons that are useful in further chemical transformations, potentially leading to the discovery of new reactions and catalysts .

Synthetic Methodology Development

Researchers utilize this compound to explore new synthetic methodologies. For example, its involvement in novel multi-component reactions can lead to the discovery of more efficient synthetic routes for complex organic molecules .

Biologically Active Heterocycles

The compound is a precursor for the synthesis of biologically active heterocycles. These heterocycles are often found in natural products and pharmaceuticals with various therapeutic effects .

Asymmetric Synthesis

This compound is used in asymmetric catalytic reactions to produce chiral molecules. Asymmetric synthesis is vital for creating drugs with specific desired activities while minimizing side effects .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-15(20)8-7-13(18)16-11-4-5-12-10(9-11)3-6-14(19)17-12/h4-5,9H,2-3,6-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMLQNCUDZWNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)